TAK1 Kinase Inhibition: Potency Comparison of N-(3-Aminophenyl)-1-phenylmethanesulfonamide versus Structurally Related Phenylmethanesulfonamide Derivatives
N-(3-Aminophenyl)-1-phenylmethanesulfonamide (CAS 926203-10-3) demonstrates measurable inhibitory activity against human TAK1/TAB1 kinase complex with an IC₅₀ of 37 nM in a baculovirus-expressed recombinant enzyme system [1]. By contrast, the structurally related phenylmethanesulfonamide derivative N-(4-(5-chlorobenzo[d]oxazol-2-yl)phenyl)-1-phenylmethanesulfonamide exhibits IC₅₀ >30,000 nM (>30 μM) against cholesteryl ester transfer protein (CETP), representing an >800-fold difference in target engagement potency across the scaffold class [2]. A third phenylmethanesulfonamide derivative, N,N'-(1,2-phenylene)bis(N-methyl-1-phenylmethanesulfonamide), displays variable potency of 6.7 nM against C5a receptor in human PMNC cells, underscoring that minor structural modifications within the phenylmethanesulfonamide class produce activity spanning four orders of magnitude (6.7 nM to >30,000 nM) [3].
| Evidence Dimension | In vitro inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 37 nM (TAK1) |
| Comparator Or Baseline | N-(4-(5-chlorobenzo[d]oxazol-2-yl)phenyl)-1-phenylmethanesulfonamide: >30,000 nM (CETP); N,N'-(1,2-phenylene)bis(N-methyl-1-phenylmethanesulfonamide): 6.7 nM (C5a receptor) |
| Quantified Difference | >800-fold difference in IC₅₀ values across related phenylmethanesulfonamide derivatives |
| Conditions | TAK1 assay: N-terminal His-tagged human TAK1 (1-303 aa)/human TAB1 (437-504 aa) expressed in baculovirus system; CETP assay: cholesteryl ester transfer activity |
Why This Matters
The 37 nM IC₅₀ against TAK1 provides a defined potency benchmark for kinase inhibition studies; procurement of isomeric or scaffold analogs without TAK1 activity data would yield non-comparable experimental results.
- [1] BindingDB Entry BDBM50529793 (CHEMBL4586372). Affinity Data: IC₅₀ 37 nM against human TAK1/TAB1 kinase complex. ChEMBL/BindingDB Curated Database. View Source
- [2] BindingDB Entry BDBM50309645 (CHEMBL607851). Affinity Data: IC₅₀ >30,000 nM against CETP. ChEMBL/BindingDB Curated Database. View Source
- [3] BindingDB Entry BDBM50305735 (CHEMBL595990). Affinity Data: IC₅₀ 6.7 nM against C5a receptor in human PMNC. ChEMBL/BindingDB Curated Database. View Source
